

Application Notes: Efficacy of MB-07344 in a Rabbit Model of Atherosclerosis

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Compound of Interest

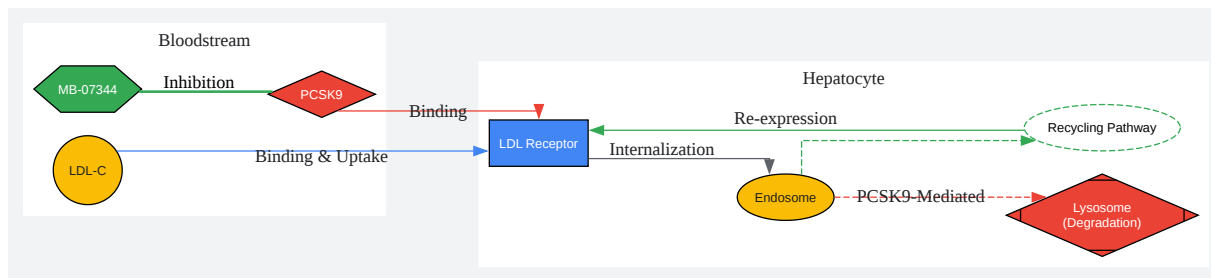
Compound Name: MB-07344 sodium

Cat. No.: B12416847

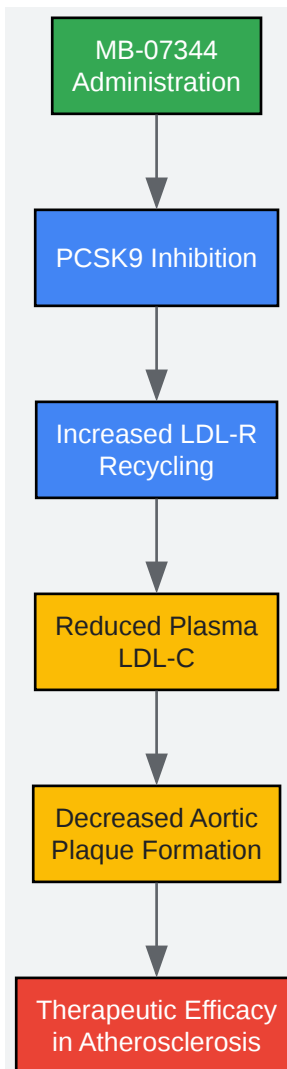
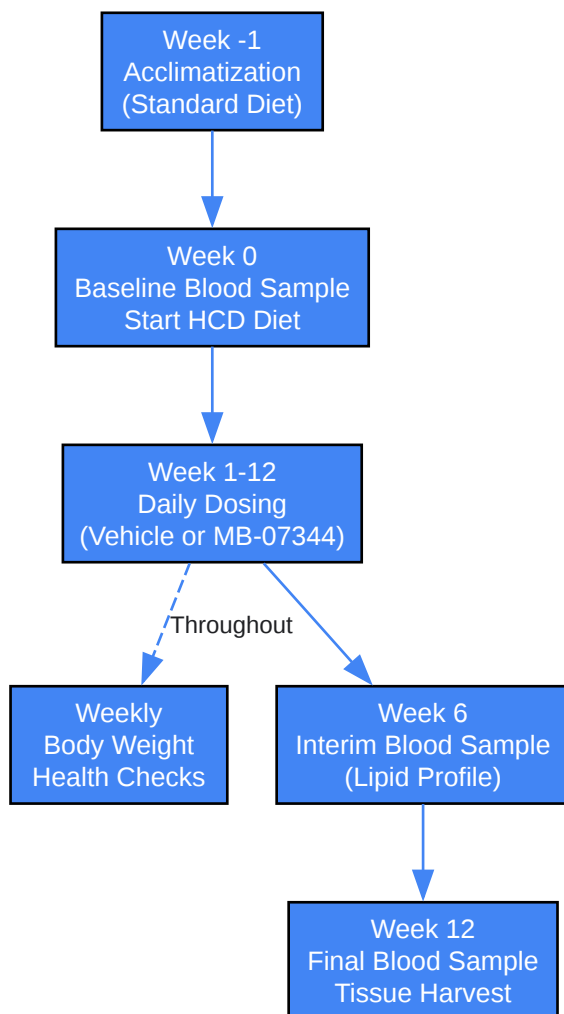
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Introduction MB-07344 is a novel investigational small molecule designed to lower low-density lipoprotein cholesterol (LDL-C) by inhibiting the activity of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By preventing PCSK9-mediated degradation of the LDL receptor (LDL-R), MB-07344 increases the number of LDL-receptors on the surface of hepatocytes, leading to enhanced clearance of circulating LDL-C. These application notes describe the protocols for evaluating the efficacy of MB-07344 in the well-established New Zealand White (NZW) rabbit model of diet-induced hypercholesterolemia and atherosclerosis.

Mechanism of Action: PCSK9 Inhibition The proposed mechanism of action for MB-07344 is the targeted inhibition of PCSK9. In the bloodstream, PCSK9 binds to the LDL-R on hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the liver's capacity to clear LDL-C from circulation. MB-07344 is hypothesized to interrupt this interaction, thereby increasing LDL-R recycling to the cell surface and promoting the reduction of plasma LDL-C levels, a key factor in the pathogenesis of atherosclerosis.



Experimental Timeline (12 Weeks)



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